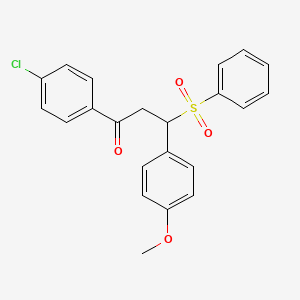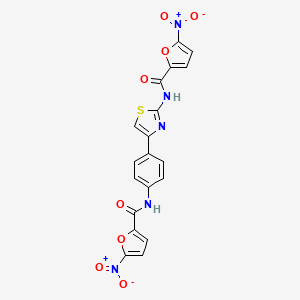![molecular formula C12H12FNO2 B2545032 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1695305-20-4](/img/structure/B2545032.png)
7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one is a chemical compound belonging to the spirooxindole family. This compound exhibits unique chemical and biological properties, making it a subject of interest in various scientific fields. The spirooxindole structure is characterized by a bicyclic system connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . This unique structure imparts significant three-dimensionality and influences the compound’s physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the construction of the spirocyclic oxindole core. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . Another approach is the stereoselective synthesis, which focuses on forming new chemical entities in a stereoselective manner . This method often employs catalytic methodologies to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of spirooxindoles, including 7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one, often utilizes continuous flow reactors. These reactors enable fast synthesis through a one-pot methodology, combining multiple reaction steps in a single process . This approach is energy-efficient and reduces the need for extensive purification steps, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced spirooxindole compounds.
Substitution: Formation of substituted spirooxindole derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various biological receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its unique spirocyclic structure, which imparts significant three-dimensionality and influences its physicochemical properties . This structural feature enhances its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
7-fluorospiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMVNLYXJVNAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C(=CC=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)
![4-methyl-2-propyl-N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)
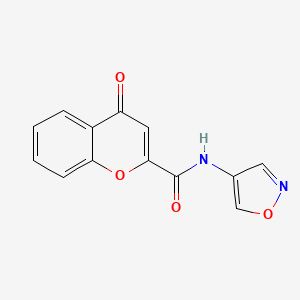
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)
![5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2544955.png)
![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)
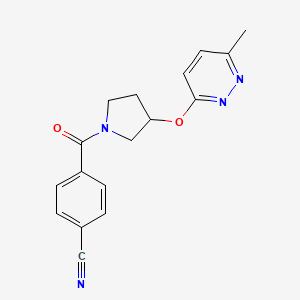
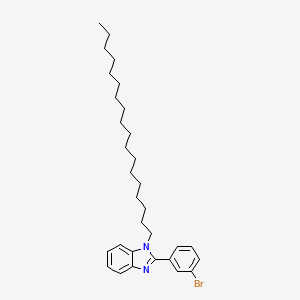
![N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2544965.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)
